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Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for

the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE

in susceptible rodent strains, such as the C57BL/6 mouse, using an emulsion of Myelin

Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and Complete Freund's Adjuvant (CFA),

provides a robust and reproducible model to study the autoimmune pathogenesis of MS,

including neuroinflammation, demyelination, and axonal damage. This model is invaluable for

elucidating disease mechanisms and for the preclinical evaluation of potential therapeutic

agents.

The MOG (35-55) peptide corresponds to an immunodominant epitope of the MOG protein, a

component of the myelin sheath in the central nervous system (CNS). When emulsified with

CFA, which contains heat-killed Mycobacterium tuberculosis, it elicits a potent cell-mediated

immune response. The co-administration of pertussis toxin (PTX) further enhances the disease

by increasing the permeability of the blood-brain barrier, facilitating the entry of

encephalitogenic T cells into the CNS.[1][2][3] The resulting pathology is primarily driven by

CD4+ T helper cells, particularly Th1 and Th17 lineages, which orchestrate an inflammatory

cascade leading to the clinical signs of EAE.[1][4][5]

These application notes provide a detailed protocol for the induction of EAE using MOG (35-

55)/CFA emulsion in C57BL/6 mice, along with expected outcomes and a summary of the key
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immunological pathways involved.

Materials and Reagents
Reagent Supplier (Example)

Catalog Number
(Example)

Storage

MOG (35-55) Peptide

(MEVGWYRSPFSRV

VHLYRNGK)

Hooke Laboratories
EK-2110 (as part of a

kit)
-20°C

Complete Freund's

Adjuvant (CFA)

containing M.

tuberculosis (H37Ra)

Sigma-Aldrich F5881 4°C

Pertussis Toxin (PTX)
List Biological

Laboratories
180 4°C

Sterile Phosphate-

Buffered Saline

(PBS), pH 7.4

Gibco 10010023 Room Temperature

Sterile 1 mL and 2 mL

Luer-Lok Syringes
BD Various Room Temperature

19G and 27G Needles BD Various Room Temperature

Emulsifying Needle or

Three-way Stopcock
Harvard Apparatus Various Room Temperature

Isoflurane (for

anesthesia)
Piramal Critical Care Various Room Temperature

Experimental Protocol
Preparation of MOG (35-55)/CFA Emulsion
Critical Step: The stability and effectiveness of the emulsion are paramount for successful EAE

induction.
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MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final

concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.

CFA Preparation: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended

by vortexing or inverting the vial multiple times. The recommended concentration of M.

tuberculosis in CFA is typically 1 to 5 mg/mL.

Emulsification:

Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 2 mL Luer-Lok syringe.

Draw 1 mL of the well-suspended CFA into a separate 2 mL Luer-Lok syringe.

Connect the two syringes using an emulsifying needle or a three-way stopcock.

Force the contents of the syringes back and forth for at least 10-20 minutes until a thick,

white, stable emulsion is formed.

Quality Control: To test the stability of the emulsion, dispense a small drop onto the

surface of cold water. A stable emulsion will form a single, cohesive droplet and will not

disperse.

Animal Immunization
Animal Model: Female C57BL/6 mice, 8-12 weeks of age, are commonly used.

Anesthesia (Optional but Recommended): Anesthetize the mice using isoflurane to minimize

stress and ensure accurate administration of the emulsion.

Immunization:

Draw the MOG (35-55)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.

Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.

The injection is typically split between two sites on the upper back/flank region (0.1 mL per

site).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pertussis Toxin Administration
Caution: Pertussis toxin is a potent biological toxin and should be handled with appropriate

safety precautions.

Preparation: Dilute the pertussis toxin stock solution in sterile PBS to the desired final

concentration. A typical dose is 200-500 ng per mouse in a volume of 0.1-0.2 mL.

Administration:

On the day of immunization (Day 0), administer the prepared PTX solution

intraperitoneally (i.p.).

A second dose of PTX is typically administered 48 hours later (Day 2).

Experimental Workflow Diagram
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Click to download full resolution via product page

Caption: Experimental workflow for the induction of EAE using MOG (35-55)/CFA.
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Data Presentation
Table 1: Reagent Dosages for EAE Induction in C57BL/6
Mice

Component Concentration
Volume per
Mouse

Dose per
Mouse

Route of
Administration

MOG (35-55)

Peptide

1 mg/mL (in

emulsion)
0.2 mL 200 µg

Subcutaneous

(s.c.)

M. tuberculosis

(in CFA)

1-5 mg/mL (in

emulsion)
0.2 mL 200-1000 µg

Subcutaneous

(s.c.)

Pertussis Toxin

(PTX)
1-2.5 µg/mL 0.1 - 0.2 mL 200-500 ng

Intraperitoneal

(i.p.)

Table 2: Typical EAE Disease Course and Clinical
Scoring
The clinical progression of EAE is monitored daily using a standardized scoring system.

Clinical Score Description of Symptoms

0 No clinical signs of disease

1 Limp tail

2 Hind limb weakness (wobbly gait)

3 Complete hind limb paralysis

4 Hind limb paralysis and forelimb weakness

5 Moribund or dead

Half points (e.g., 2.5) can be used for intermediate symptoms.

Table 3: Expected Quantitative Outcomes in MOG (35-55)
Induced EAE
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Parameter Typical Range

Disease Incidence 80-100%

Day of Onset 9 - 14 days post-immunization

Day of Peak Disease 14 - 20 days post-immunization

Mean Peak Score 2.5 - 3.5

Disease Course Monophasic, chronic

Immunological Signaling Pathway
The induction of EAE by MOG (35-55) initiates a complex immunological cascade, primarily

driven by the activation and differentiation of autoreactive CD4+ T cells. The diagram below

illustrates the key signaling events.
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Caption: Signaling pathway of MOG (35-55) induced EAE.
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Troubleshooting
Problem Possible Cause Solution

Low Disease Incidence or

Severity

- Unstable MOG/CFA

emulsion- Incorrect dosage of

MOG, CFA, or PTX-

Suboptimal mouse strain, age,

or sex- Stressful animal

housing conditions

- Re-prepare the emulsion,

ensuring it is stable- Verify

calculations and

concentrations of all reagents-

Use female C57BL/6 mice

aged 8-12 weeks- Acclimatize

mice and minimize handling

stress

High Mortality

- Excessive dose of Pertussis

Toxin- Severe, uncontrolled

disease progression

- Titrate the PTX dose to find

the optimal concentration for

your specific batch and lab

conditions- Implement humane

endpoints and provide

supportive care (e.g.,

moistened food on the cage

floor) for severely affected

animals

Variability Between

Experiments

- Inconsistent emulsion

preparation- Variation in

injection technique-

Differences in reagent batches

(especially PTX)

- Standardize the

emulsification procedure-

Ensure consistent

subcutaneous injection

technique- Test each new

batch of PTX to determine its

potency

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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